molecular formula C11H11ClO3 B14036165 1-(4-(Carboxymethyl)phenyl)-3-chloropropan-2-one

1-(4-(Carboxymethyl)phenyl)-3-chloropropan-2-one

Cat. No.: B14036165
M. Wt: 226.65 g/mol
InChI Key: RJDOCUFBXXILPO-UHFFFAOYSA-N
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Description

1-(4-(Carboxymethyl)phenyl)-3-chloropropan-2-one is an organic compound that features a carboxymethyl group attached to a phenyl ring, which is further connected to a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Carboxymethyl)phenyl)-3-chloropropan-2-one typically involves the reaction of 4-(carboxymethyl)benzaldehyde with chloroacetone under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the carboxymethyl group acts as a nucleophile, attacking the carbonyl carbon of chloroacetone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through standard purification techniques like recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Solvent selection and temperature control are critical factors in scaling up the synthesis to industrial levels.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Carboxymethyl)phenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom in the chloropropanone moiety can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-(Carboxymethyl)phenyl)-3-chloropropan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(Carboxymethyl)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, or nucleic acids, potentially altering their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Carboxymethyl)phenyl)-2-chloropropan-2-one: Similar structure but with a different position of the chlorine atom.

    1-(4-(Carboxymethyl)phenyl)-3-bromopropan-2-one: Bromine instead of chlorine.

    1-(4-(Carboxymethyl)phenyl)-3-hydroxypropan-2-one: Hydroxyl group instead of chlorine.

Uniqueness

1-(4-(Carboxymethyl)phenyl)-3-chloropropan-2-one is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both a carboxymethyl group and a chloropropanone moiety allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C11H11ClO3

Molecular Weight

226.65 g/mol

IUPAC Name

2-[4-(3-chloro-2-oxopropyl)phenyl]acetic acid

InChI

InChI=1S/C11H11ClO3/c12-7-10(13)5-8-1-3-9(4-2-8)6-11(14)15/h1-4H,5-7H2,(H,14,15)

InChI Key

RJDOCUFBXXILPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)CCl)CC(=O)O

Origin of Product

United States

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